

Technical Support Center: Ro 04-5595

Electrophysiology Experiments

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Compound of Interest

Compound Name: Ro 04-5595

Cat. No.: B15618879

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using **Ro 04-5595** in electrophysiology experiments. The information is tailored for scientists and drug development professionals to help ensure the successful execution and interpretation of their studies.

Frequently Asked Questions (FAQs)

Q1: What is **Ro 04-5595** and what is its primary mechanism of action?

Ro 04-5595 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for receptors containing the GluN2B subunit.[1] It acts as a non-competitive antagonist, binding to a site at the interface of the GluN1 and GluN2B subunits, which is distinct from the glutamate or co-agonist binding sites.[2][3] This binding allosterically modulates the receptor, preventing ion channel opening and the subsequent influx of calcium and sodium ions.[4]

Q2: How should I prepare and store **Ro 04-5595** for my experiments?

Ro 04-5595 hydrochloride is soluble in water (up to 15 mM) and dimethyl sulfoxide (DMSO) (up to 100 mM).[5] For stock solutions, using DMSO is common. It is crucial to ensure the final concentration of DMSO in your experimental solution is low (typically <0.1%) to avoid solvent-induced artifacts.[4] For long-term storage, the solid form should be stored at -20°C. Once in solution, it is recommended to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[5][6] Always refer to the manufacturer's datasheet for specific storage instructions.

Q3: What are the potential off-target effects of **Ro 04-5595**?

While **Ro 04-5595** is known for its selectivity for GluN2B-containing NMDA receptors, it is good practice to be aware of potential off-target effects. Some studies have noted that structurally similar compounds can interact with other receptors, such as sigma opioid receptors and monoamine transporters.[2] A broad-spectrum screening of **Ro 04-5595** at a concentration of 10 μ M showed no high-affinity binding to a wide range of other brain receptors, transporters, and ion channels.[7] However, at high concentrations, the possibility of off-target effects increases. It is always advisable to use the lowest effective concentration and include appropriate controls in your experiments.

Troubleshooting Guide

Issue 1: Inconsistent or no effect of **Ro 04-5595** on NMDA receptor currents.

- Possible Cause: Problems with the drug solution.
 - Solution: Ensure that **Ro 04-5595** is fully dissolved in the vehicle before further dilution into your external solution. Visually inspect for any precipitation. Prepare fresh dilutions from a stable stock solution for each experiment to avoid degradation.[6]
- Possible Cause: Incomplete perfusion or drug application.
 - Solution: Verify that your perfusion system allows for a complete and rapid exchange of the bath solution. Check for air bubbles in the perfusion lines, which can disrupt flow. Ensure the perfusion outflow is positioned correctly to maintain a stable bath level.[8]
- Possible Cause: Incorrect experimental conditions for observing GluN2B-mediated currents.
 - Solution: The expression of GluN2B subunits can vary between different brain regions, developmental stages, and cell types.[9] Ensure that the cells you are studying express GluN2B-containing NMDA receptors. The effect of **Ro 04-5595** will be minimal in cells that predominantly express other GluN2 subunits.

Issue 2: The recording becomes noisy after applying **Ro 04-5595**.

- Possible Cause: Electrical interference.

- Solution: A noisy recording is often due to grounding issues. Ensure all components of your electrophysiology rig are connected to a common ground. Switch off any unnecessary electrical equipment nearby.[8]
- Possible Cause: Instability of the perfusion system.
 - Solution: Air bubbles or an unstable flow rate in the perfusion system can introduce mechanical and electrical noise. De-gas your solutions and ensure a smooth, continuous flow.[8]
- Possible Cause: Compound precipitation.
 - Solution: If **Ro 04-5595** precipitates out of solution, the particles can cause electrical artifacts as they pass by the recording electrode. Ensure the drug is fully dissolved and the final concentration is within its solubility limit in your recording solution.[8]

Issue 3: The whole-cell recording is unstable or lost after drug application.

- Possible Cause: High concentration of the drug or vehicle.
 - Solution: High concentrations of **Ro 04-5595** or the vehicle (e.g., DMSO) can be detrimental to cell health and seal stability. Perform a dose-response curve to find the lowest effective concentration. Keep the final DMSO concentration below 0.1%.[4]
- Possible Cause: Osmolarity mismatch.
 - Solution: Ensure that the osmolarity of your drug-containing solution is the same as your control external solution. A significant change in osmolarity can cause cells to swell or shrink, leading to the loss of the gigaohm seal.[8]

Quantitative Data

The following tables summarize key quantitative data for **Ro 04-5595** from various studies.

Table 1: Binding Affinity and Potency of **Ro 04-5595**

Parameter	Value	Species	Preparation	Reference
Ki	31 nM	Rat	Brain membranes	[10]
Kd	20 ± 3 nM	Rat	Brain membranes	[7]
IC50	5 ± 10 nM	Rat	Brain sections ([3H]ifenprodil displacement)	[7]
EC50	186 ± 32 nM	Chicken	Embryonic forebrain culture (Calcium influx)	[2]

Table 2: Experimental Concentrations of **Ro 04-5595**

Concentration	Application	Experimental Model	Observed Effect	Reference
10 µM	Nonspecific binding determination	Rat brain sections	Used to define nonspecific binding of [3H]Ro 25-6981	[11]
1-10 µM	In vitro electrophysiology	Not specified	Typical range for in vitro studies	[1]

Experimental Protocols

Detailed Protocol: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents

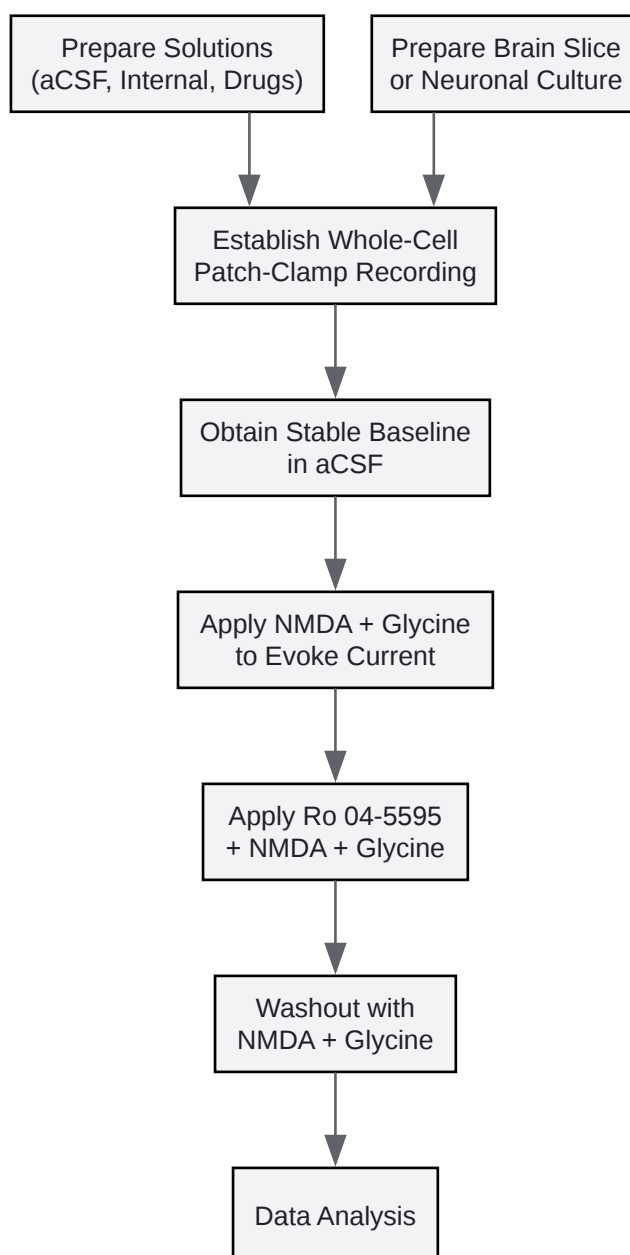
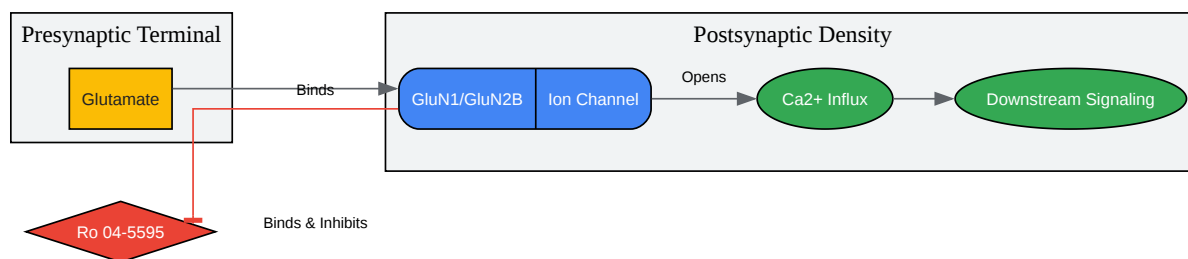
This protocol provides a general framework for recording NMDA receptor-mediated currents and testing the effect of **Ro 04-5595**.

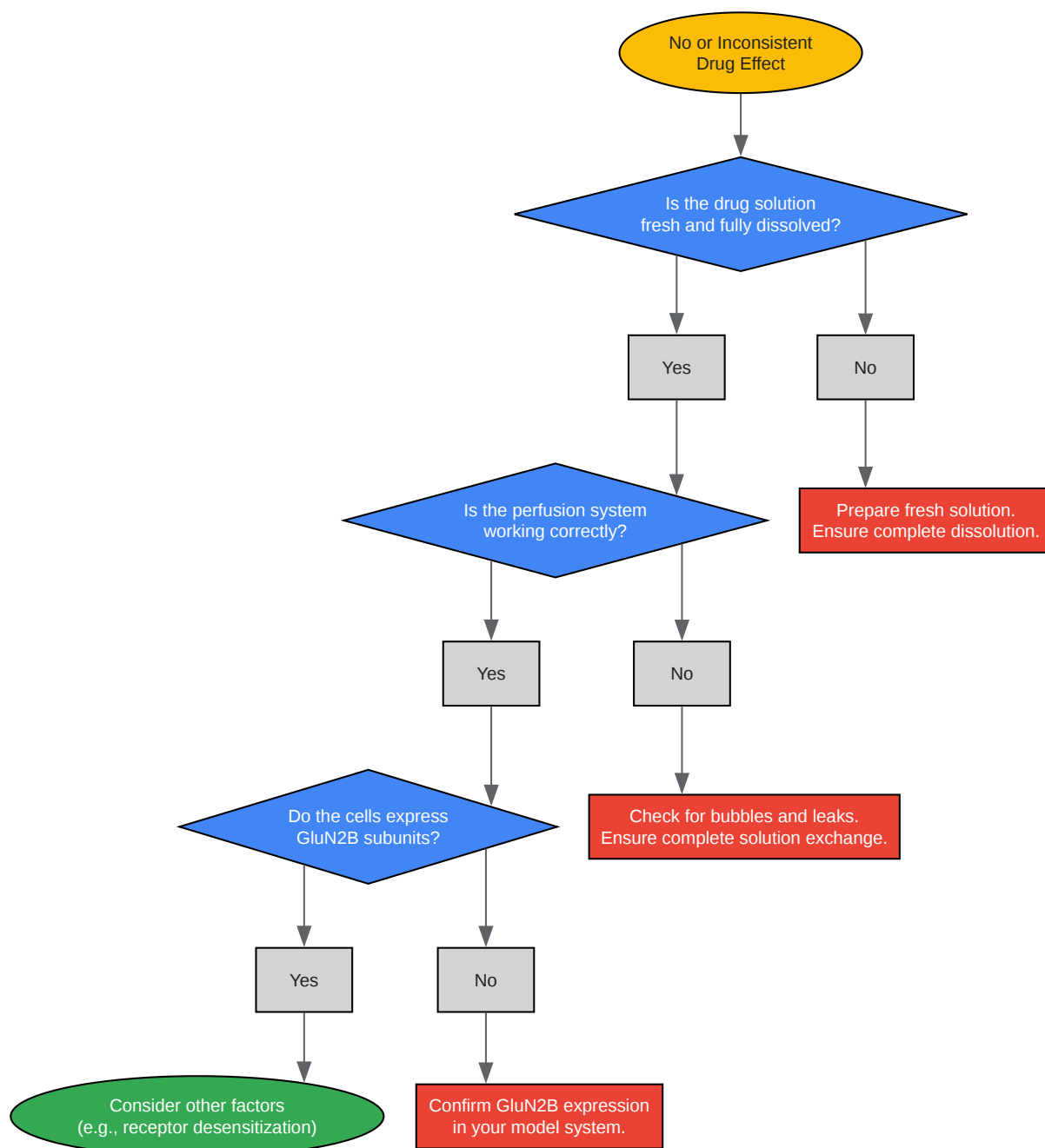
- Cell Preparation:

- Prepare acute brain slices or cultured neurons from the region of interest known to express GluN2B-containing NMDA receptors.
- Transfer the slice or coverslip to the recording chamber on the microscope stage.
- Solutions:
 - Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose. Continuously bubble with 95% O₂ / 5% CO₂.
 - Internal (Pipette) Solution (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
 - NMDA/Glycine Solution: aCSF containing 100 μ M NMDA and 10 μ M glycine. To isolate NMDA currents, include blockers for AMPA/kainate receptors (e.g., 20 μ M CNQX) and GABAA receptors (e.g., 10 μ M picrotoxin). To relieve the magnesium block, either use a Mg²⁺-free aCSF or hold the cell at a depolarized potential (e.g., +40 mV).
 - **Ro 04-5595** Solution: Prepare a stock solution of **Ro 04-5595** in DMSO (e.g., 10 mM). Dilute to the final desired concentration in the NMDA/Glycine solution immediately before use. Ensure the final DMSO concentration is <0.1%.
- Recording Procedure:
 - Pull borosilicate glass pipettes to a resistance of 3-5 M Ω .
 - Establish a whole-cell patch-clamp recording from a visually identified neuron.
 - Voltage-clamp the neuron at a holding potential of -70 mV (in Mg²⁺-free aCSF) or +40 mV (in standard aCSF).
 - Obtain a stable baseline recording in aCSF.
 - Apply the NMDA/Glycine solution to evoke an NMDA receptor-mediated current.

- Once a stable current is achieved, co-apply the **Ro 04-5595** solution and observe the inhibition of the current.
- Perform a washout with the NMDA/Glycine solution to assess the reversibility of the block.

Visualizations





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